molecular formula C11H16N2O3S2 B4495811 2-[methyl(methylsulfonyl)amino]-N-(2-methylsulfanylphenyl)acetamide

2-[methyl(methylsulfonyl)amino]-N-(2-methylsulfanylphenyl)acetamide

Cat. No.: B4495811
M. Wt: 288.4 g/mol
InChI Key: ZVZLRJHUVMXVLJ-UHFFFAOYSA-N
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Description

2-[methyl(methylsulfonyl)amino]-N-(2-methylsulfanylphenyl)acetamide is a chemical compound with a complex structure that includes both sulfonyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(methylsulfonyl)amino]-N-(2-methylsulfanylphenyl)acetamide typically involves the reaction of methylsulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[methyl(methylsulfonyl)amino]-N-(2-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group results in the formation of a sulfonyl group, while reduction of the sulfonyl group leads to the formation of a sulfanyl group .

Mechanism of Action

The mechanism of action of 2-[methyl(methylsulfonyl)amino]-N-(2-methylsulfanylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[methyl(methylsulfonyl)amino]-N-(2-methylsulfanylphenyl)acetamide is unique due to its specific combination of sulfonyl and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c1-13(18(3,15)16)8-11(14)12-9-6-4-5-7-10(9)17-2/h4-7H,8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZLRJHUVMXVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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